N-(4-chloro-3,5-difluorophenyl)acetamide
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Overview
Description
It is a derivative of aniline, a widely used chemical in the manufacturing of dyes, pharmaceuticals, and pesticides. The compound’s unique structure, which includes acetyl, chloro, and difluoro groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of N-(4-chloro-3,5-difluorophenyl)acetamide typically involves the acetylation of 4-chloro-3,5-difluoroaniline. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-(4-chloro-3,5-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro and difluoro groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3,5-difluoroaniline.
Scientific Research Applications
N-(4-chloro-3,5-difluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s acetyl, chloro, and difluoro groups contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or activate specific receptors, resulting in therapeutic or biological outcomes .
Comparison with Similar Compounds
N-(4-chloro-3,5-difluorophenyl)acetamide can be compared with other similar compounds such as:
4-chloro-3,5-difluoroaniline: Lacks the acetyl group, which affects its reactivity and applications.
This compound: Similar structure but with different substituents, leading to variations in chemical properties and applications.
4-chloro-3,5-difluoroacetanilide: Another derivative with distinct chemical properties and uses.
Properties
IUPAC Name |
N-(4-chloro-3,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c1-4(13)12-5-2-6(10)8(9)7(11)3-5/h2-3H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAIADZKNAOZHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681511 |
Source
|
Record name | N-(4-Chloro-3,5-difluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457-30-7 |
Source
|
Record name | N-(4-Chloro-3,5-difluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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